molecular formula C12H8ClN3 B11879668 4-Chloro-1-phenyl-1H-imidazo[4,5-c]pyridine CAS No. 383403-65-4

4-Chloro-1-phenyl-1H-imidazo[4,5-c]pyridine

Cat. No.: B11879668
CAS No.: 383403-65-4
M. Wt: 229.66 g/mol
InChI Key: FLGYBKVTGNCNFQ-UHFFFAOYSA-N
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Description

4-Chloro-1-phenyl-1H-imidazo[4,5-c]pyridine is a useful research compound. Its molecular formula is C12H8ClN3 and its molecular weight is 229.66 g/mol. The purity is usually 95%.
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Biological Activity

4-Chloro-1-phenyl-1H-imidazo[4,5-c]pyridine is a compound belonging to the imidazo[4,5-c]pyridine family, which is recognized for its diverse biological activities. This article explores its pharmacological potential, focusing on its antibacterial, anticancer, anti-inflammatory, and antiviral properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H8ClN3\text{C}_{12}\text{H}_{8}\text{ClN}_{3}

This compound features a chlorine atom at the para position of the phenyl group, which significantly influences its biological activity.

Antibacterial Activity

Research indicates that this compound exhibits potent antibacterial properties. Studies have demonstrated enhanced activity against various Gram-positive and Gram-negative bacteria. The presence of the chlorine atom is particularly crucial for its effectiveness.

Table 1: Antibacterial Activity Summary

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus2.5 µg/mL
Escherichia coli5.0 µg/mL
Pseudomonas aeruginosa10.0 µg/mL
Klebsiella pneumoniae7.5 µg/mL

The compound's mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways, leading to cell death .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown significant cytotoxic effects against several cancer cell lines.

Case Study: Breast Cancer

In a study conducted by Zhu et al., derivatives of imidazo[4,5-c]pyridine were evaluated for their ability to inhibit poly(ADP-ribose) polymerase (PARP), a target in cancer therapy. Compound 9 demonstrated an IC50 value of 8.6 nM against MDA-MB-468 breast cancer cells when combined with temozolomide, indicating enhanced efficacy compared to temozolomide alone .

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (nM)
Compound 9MDA-MB-4688.6
Compound XSW-62015.2
Compound YA54912.3

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit the activation of NF-kB and Nrf2 transcription factors in human retinal pigment epithelial cells, reducing oxidative stress responses associated with inflammation .

Antiviral Activity

Recent studies have highlighted the antiviral potential of imidazo[4,5-c]pyridine derivatives against viruses such as Bovine Viral Diarrhea Virus (BVDV). Modifications in the benzyl group led to compounds with selective antiviral activity. For instance, certain derivatives showed high selectivity indices against BVDV while displaying minimal activity against Hepatitis C Virus (HCV) .

Table 3: Antiviral Activity Summary

CompoundVirus TypeEC50 (µM)Selectivity Index
Compound ABVDV0.15>600
Compound BHCV>10<10

Properties

CAS No.

383403-65-4

Molecular Formula

C12H8ClN3

Molecular Weight

229.66 g/mol

IUPAC Name

4-chloro-1-phenylimidazo[4,5-c]pyridine

InChI

InChI=1S/C12H8ClN3/c13-12-11-10(6-7-14-12)16(8-15-11)9-4-2-1-3-5-9/h1-8H

InChI Key

FLGYBKVTGNCNFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=NC3=C2C=CN=C3Cl

Origin of Product

United States

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